(R)-2-Amino-2-phenylacetamide
CAS No.: 6485-67-2
Cat. No.: VC21548653
Molecular Formula: C8H10N2O
Molecular Weight: 150.18 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 6485-67-2 |
---|---|
Molecular Formula | C8H10N2O |
Molecular Weight | 150.18 g/mol |
IUPAC Name | (2R)-2-amino-2-phenylacetamide |
Standard InChI | InChI=1S/C8H10N2O/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H2,10,11)/t7-/m1/s1 |
Standard InChI Key | KIYRSYYOVDHSPG-SSDOTTSWSA-N |
Isomeric SMILES | C1=CC=C(C=C1)[C@H](C(=O)N)N |
SMILES | C1=CC=C(C=C1)C(C(=O)N)N |
Canonical SMILES | C1=CC=C(C=C1)C(C(=O)N)N |
Chemical Identity and Nomenclature
(R)-2-Amino-2-phenylacetamide is a chiral molecule with clearly established chemical identifiers. It exists in two enantiomeric forms, with the (R)-configuration being of particular interest in pharmaceutical applications.
Basic Identifiers
Table 1: Primary Chemical Identifiers
Parameter | Information |
---|---|
CAS Number | 6485-67-2 |
Molecular Formula | C₈H₁₀N₂O |
Molecular Weight | 150.18 g/mol |
EC Number | 420-370-0 |
IUPAC Name | (2R)-2-amino-2-phenylacetamide |
Structural Identifiers
Table 2: Structural Information and Identifiers
Parameter | Information |
---|---|
InChI | InChI=1S/C8H10N2O/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H2,10,11)/t7-/m1/s1 |
InChI Key | KIYRSYYOVDHSPG-SSDOTTSWSA-N |
Canonical SMILES | C1=CC=C(C=C1)C(C(=O)N)N |
Isomeric SMILES | C1=CC=C(C=C1)C@HN |
Synonyms
The compound is known by several alternative names in scientific literature and commercial contexts:
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D(-)-Phenylglycinamide
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D-Phenylglycinamide
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(R)-Phenylglycinamide
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D-Phenylglycine amide
This variety of names reflects the compound's presence across different research fields and applications, with nomenclature varying based on context and traditional naming conventions.
Physical and Chemical Properties
(R)-2-Amino-2-phenylacetamide exhibits distinctive physical and chemical properties that determine its behavior in various applications and synthesis processes.
Physical Properties
Table 3: Physical Properties
The negative specific rotation (-48.5°) confirms the compound's (R)-configuration and chiral nature. This property is particularly important for pharmaceutical applications where stereochemistry can significantly impact biological activity .
Chemical Properties
(R)-2-Amino-2-phenylacetamide contains two primary functional groups: an amino group (-NH₂) and an amide group (-CONH₂). These functional groups, along with the phenyl ring, determine its chemical reactivity patterns.
Solubility
Table 4: Solubility Properties
Solvent | Solubility |
---|---|
Water | Slightly soluble |
Methanol | Slightly soluble |
DMSO | Slightly soluble, improved with heating |
Aqueous Acid | Slightly soluble, improved with heating |
The compound's moderate solubility in polar solvents reflects its balanced hydrophilic and hydrophobic properties, which are important considerations for both synthetic applications and biological activity .
Reactivity
The amino group in (R)-2-Amino-2-phenylacetamide is nucleophilic and can participate in various reactions:
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Nucleophilic substitution reactions
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Acylation reactions
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Condensation with aldehydes and ketones
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Formation of Schiff bases
This reactivity profile makes it valuable as a synthetic intermediate in pharmaceutical manufacturing.
Synthesis Methods
Several approaches have been developed for the synthesis of (R)-2-Amino-2-phenylacetamide, with methods varying based on scale, desired purity, and available starting materials.
Common Synthetic Routes
The synthesis of (R)-2-Amino-2-phenylacetamide typically involves reactions starting from (R)-2-phenylglycine or related precursors. Key synthetic routes include:
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Amidation of (R)-2-phenylglycine: Direct conversion of the carboxylic acid to an amide using coupling reagents
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Reductive amination: Using appropriate reducing agents to generate the desired stereochemistry
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Resolution of racemic mixtures: Separation of enantiomers from a racemic mixture of 2-amino-2-phenylacetamide
These methods can be optimized for industrial scale production, with considerations for yield, purity, and stereochemical control.
Industrial Production
Industrial production of (R)-2-Amino-2-phenylacetamide typically employs optimized processes for larger scale synthesis:
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Continuous flow reactors may be used to improve efficiency
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Automated systems ensure consistent production quality
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Process controls maintain stereochemical purity
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Crystallization techniques optimize final product purity
These industrial methods prioritize cost-effectiveness while maintaining high standards of product quality and stereochemical purity.
Biological Activity
(R)-2-Amino-2-phenylacetamide exhibits various biological activities that make it valuable in pharmaceutical applications and research.
Mechanisms of Action
The compound demonstrates several potential mechanisms of action in biological systems:
Enzyme Inhibition
Studies suggest that (R)-2-Amino-2-phenylacetamide may function as an inhibitor for certain enzymes, particularly phenylalanine hydroxylase (PAH). This enzyme is involved in the metabolism of the amino acid phenylalanine, and its inhibition could have implications for managing phenylketonuria (PKU), a genetic disorder characterized by elevated phenylalanine levels .
Receptor Interactions
The compound's structural features enable potential interactions with various biological receptors, although specific receptor binding profiles require further research for complete characterization.
Structure-Activity Relationships
The biological activity of (R)-2-Amino-2-phenylacetamide is directly related to its structural features:
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The chiral center at the alpha carbon is crucial for stereospecific biological interactions
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The phenyl group provides hydrophobic interactions with target proteins
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The amino group can form hydrogen bonds with receptor sites
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The amide moiety contributes to hydrogen bonding networks
These structure-activity relationships provide insights for the development of novel derivatives with enhanced biological properties .
Applications and Uses
(R)-2-Amino-2-phenylacetamide serves various functions across pharmaceutical and chemical industries.
Intermediate in Antibiotic Synthesis
One of the most significant applications of (R)-2-Amino-2-phenylacetamide is its role as an intermediate in the synthesis of semi-synthetic antibiotics, particularly cephalosporins like cephalexin . The compound's specific stereochemistry contributes to the efficacy and properties of these antibiotics.
Drug Development
The compound serves as a valuable building block in medicinal chemistry, where its chiral center and functional groups provide opportunities for developing novel pharmaceutical compounds.
Research Applications
(R)-2-Amino-2-phenylacetamide is employed in various research contexts:
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Structure-activity relationship studies for drug development
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Investigations into amino acid derivatives
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Studies on enzyme inhibition mechanisms
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Explorations of chiral synthesis methodologies
These research applications continue to expand our understanding of the compound's potential utility in pharmaceutical sciences .
Hazard Statement | Code | Description |
---|---|---|
Eye Irritation | H319 | Causes serious eye irritation |
Skin Sensitization | H317 | May cause an allergic skin reaction |
Skin Irritation | H315 | Causes skin irritation (some classifications) |
Respiratory Irritation | H335 | May cause respiratory irritation (some classifications) |
These hazard classifications necessitate appropriate safety measures when handling the compound .
Regulatory Status
(R)-2-Amino-2-phenylacetamide appears in several regulatory databases and lists, reflecting its industrial and research significance.
European Chemical Regulation
The compound is listed in the European Chemicals Agency (ECHA) database with the following classifications:
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Listed under the In Vitro Diagnostic Medical Devices Regulation (EU 2017/746)
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Identified as a hazardous substance under the Chemical Agents Directive (98/24/EC)
These regulatory classifications reflect recognition of the compound's hazard profile and its use in various applications subject to regulatory oversight.
Current Research and Future Perspectives
Ongoing research continues to expand our understanding of (R)-2-Amino-2-phenylacetamide and its potential applications.
Structure-Activity Relationship Studies
Current research includes structure-activity relationship studies investigating derivatives of 2-amino-N-phenylacetamides as potential inhibitors of Slack potassium channels . These studies explore how structural modifications affect biological activity and could lead to new therapeutic applications.
Pharmaceutical Development
The compound continues to serve as a building block in the development of novel pharmaceutical agents, with particular focus on:
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Antibiotic development and improvement
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Enzyme inhibitors for metabolic disorders
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Neurological therapeutic agents
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Chiral auxiliaries in asymmetric synthesis
These research directions highlight the compound's ongoing significance in medicinal chemistry and pharmaceutical development.
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